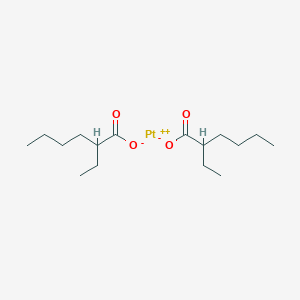

Platinum(2+) bis(2-ethylhexanoate)

Description

However, analogous metal carboxylate complexes, such as tin(II) bis(2-ethylhexanoate) and cobalt bis(2-ethylhexanoate), are well-documented in the literature and industrial applications. These compounds share structural similarities, where a divalent metal ion (e.g., Sn²⁺, Co²⁺, or Pt²⁺) is coordinated by two 2-ethylhexanoate ligands. Platinum-based carboxylates are typically used in catalysis, electronics, or pharmaceuticals, but specific data on the platinum variant are absent in the provided sources. This article will focus on structurally related compounds for comparison.

Properties

CAS No. |

104285-85-0 |

|---|---|

Molecular Formula |

C16H30O4Pt |

Molecular Weight |

481.5 g/mol |

IUPAC Name |

2-ethylhexanoate;platinum(2+) |

InChI |

InChI=1S/2C8H16O2.Pt/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |

InChI Key |

KBCREWORKOHENU-UHFFFAOYSA-L |

SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Pt+2] |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Pt+2] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following metal bis(2-ethylhexanoate) complexes are analyzed based on the provided evidence:

Tin(II) Bis(2-ethylhexanoate)

- Molecular Formula : C₁₆H₃₀O₄Sn .

- Molecular Weight : 405.1 g/mol .

- Physical Properties :

- Applications :

Cobalt Bis(2-ethylhexanoate)

- Molecular Formula : C₁₆H₃₀CoO₄ (inferred from structural analogs).

- Physical Properties :

- Applications: Common accelerator in industrial coatings (e.g., Hempalin Enamel 52140) . Often paired with 2-butanone oxime and phthalic anhydride in formulations .

Cobalt(2+) Propionate

- Molecular Formula : C₆H₁₀CoO₄ (inferred).

- Key Differences: Shorter carbon chain (propionate vs. Lower molecular weight may influence solubility and volatility.

Data Table: Comparative Properties of Metal Bis(2-ethylhexanoate) Complexes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.